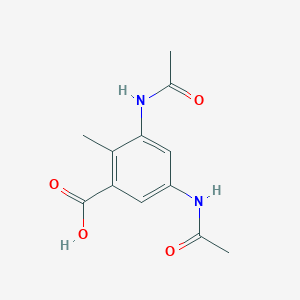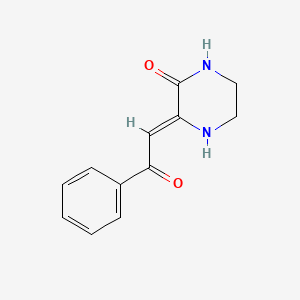![molecular formula C23H27N3O4 B5539909 (3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a tricyclic imide with intricate structural features and reactivity. It is significant in the field of organic chemistry due to its unique molecular structure and potential applications.
Synthesis Analysis
The compound's synthesis involves multi-step organic reactions. A general approach for preparing similar compounds, like epidithiodioxopiperazines from trioxopiperazine precursors, has been reported (Delorbe et al., 2013). This approach is crucial for synthesizing a range of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds like this often involves tricyclic imides, which are characterized by specific crystal structures and intermolecular interactions (Mitchell et al., 2013). These structures provide insights into their stability and reactivity.
Chemical Reactions and Properties
Compounds with similar structures exhibit unique reactivity patterns due to their tricyclic nature and functional groups. For instance, the reactivity of halogen substituents on halogen bonding in similar compounds has been studied, illustrating the complexity of their chemical behavior (Gurbanov et al., 2021).
Scientific Research Applications
Synthesis and Chemical Properties
Research involving compounds with complex molecular structures, such as epoxyisoindolones and related derivatives, often focuses on synthetic methodologies, chemical properties, and potential applications in material science or medicinal chemistry. For instance, studies on the synthesis of tetraoxopiperazine and dioxopiperazine derivatives highlight advanced synthetic routes for creating compounds with potential biological activity or unique physical-chemical properties (Yoshioka, Mori, & Murayama, 1972); (Hori et al., 1981). These methodologies could be relevant for synthesizing and modifying the structure of the compound to explore its potential applications further.
Biological Applications
Compounds with structural features similar to the one you mentioned have been explored for their biological activities, including antitumor, antibacterial, and antioxidant properties. For example, derivatives of dioxopiperazines have shown promise as antitumor agents, indicating a potential area of application for related compounds (T. Hori et al., 1981). Additionally, research on oxovanadium(IV) complexes with thiosemicarbazidato ligands, which share some functional group similarities, has revealed interesting antioxidant properties, suggesting possible research applications in studying oxidative stress and related diseases (İlhan-Ceylan et al., 2015).
Material Science and Electrochemistry
In material science and electrochemistry, compounds featuring complex cyclic structures and heteroatoms have been evaluated for their potential as novel materials for energy storage applications. The evaluation of polyketones with N-cyclic structures, including tetraketopiperazine units, as electrode materials for electrochemical energy storage, presents an intriguing possibility for the application of structurally related compounds in developing new energy storage technologies (Geng et al., 2010).
properties
IUPAC Name |
(1R,7S)-6-(4-ethyl-3-oxopiperazine-1-carbonyl)-3-[(3-methylphenyl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-3-24-9-10-25(13-18(24)27)21(28)19-17-7-8-23(30-17)14-26(22(29)20(19)23)12-16-6-4-5-15(2)11-16/h4-8,11,17,19-20H,3,9-10,12-14H2,1-2H3/t17-,19?,20?,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEKXLOWHPQHFP-AFIMQMJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1=O)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1=O)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-6-(4-ethyl-3-oxopiperazine-1-carbonyl)-3-[(3-methylphenyl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)